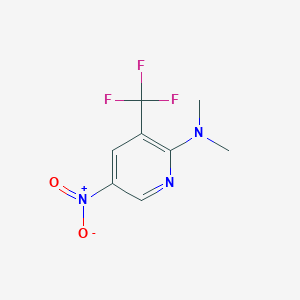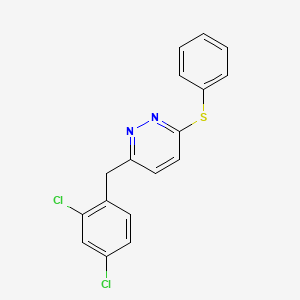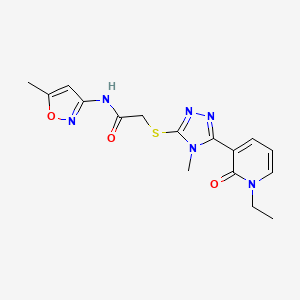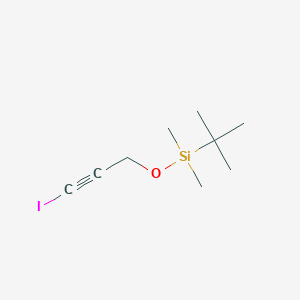![molecular formula C19H14F3N3O5S2 B2356980 2-((difluoromethyl)sulfonyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 893937-22-9](/img/structure/B2356980.png)
2-((difluoromethyl)sulfonyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((difluoromethyl)sulfonyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a chemical with the molecular formula C21H19F2N3O3S2 . It has a molecular weight of 463.5 g/mol .
Molecular Structure Analysis
The compound’s structure includes a difluoromethylsulfonyl group, a 4-fluorophenyl group, and a 4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl group . The exact 3D conformer and other structural details can be found in databases like PubChem .Physical And Chemical Properties Analysis
The compound has a molecular weight of 463.5 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, and a rotatable bond count of 5 . Its exact mass and monoisotopic mass are 463.08359015 g/mol . It has a topological polar surface area of 115 Ų and a heavy atom count of 31 .Scientific Research Applications
Pharmaceutical Research and Drug Development
This compound exhibits a range of biological activities, which makes it a valuable candidate for pharmaceutical research. Its structure suggests potential efficacy in the modulation of protein kinases, which are pivotal in cell signaling and can be targeted for treating various diseases .
Material Science
Due to its sulfonyl and fluorophenyl groups, this compound could be used in the development of advanced materials. These materials might have applications in creating high-performance polymers with enhanced durability and chemical resistance .
Agricultural Chemistry
Compounds with sulfonyl groups have been used as herbicides and pesticides. The subject compound could be synthesized and tested for its efficacy in protecting crops from pests and diseases, potentially leading to more sustainable agricultural practices .
Biological Studies
The difluoromethyl group in the compound’s structure suggests it could be used as a biochemical probe or marker. It could help in tracing biological pathways or studying the bioavailability and metabolism of drugs within organisms .
Cancer Research
The compound’s ability to interact with thieno[3,4-c]pyrazole moiety may make it a candidate for anti-cancer studies. It could be used to investigate its potential as a chemotherapeutic agent, particularly in targeting specific cancer cell lines .
Chemical Synthesis of Novel Compounds
As a versatile chemical building block, this compound could be used to synthesize a wide array of novel compounds. Researchers could explore its reactivity and incorporate it into new molecules with potentially beneficial properties .
Analytical Chemistry
In analytical chemistry, this compound could serve as a standard or reagent in the development of new assays. Its unique structure could be beneficial in chromatography or mass spectrometry for detecting specific analytes .
Environmental Chemistry
The compound’s stability and reactivity profile suggest it could be useful in environmental chemistry, possibly in the degradation of pollutants or in the synthesis of environmentally friendly chemicals .
Future Directions
properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O5S2/c20-11-5-7-12(8-6-11)25-17(14-9-31(27,28)10-15(14)24-25)23-18(26)13-3-1-2-4-16(13)32(29,30)19(21)22/h1-8,19H,9-10H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDWWGMHHLMCIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4S(=O)(=O)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((difluoromethyl)sulfonyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2356899.png)





![N-[[2-(3,5-Dimethylphenyl)triazol-4-yl]methyl]-1-(1,4-dioxan-2-yl)methanamine;hydrochloride](/img/structure/B2356910.png)


![1-[(2-chlorophenyl)methyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2356913.png)

![N-[2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2356917.png)
![N-(3-methoxypropyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2356919.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2356920.png)